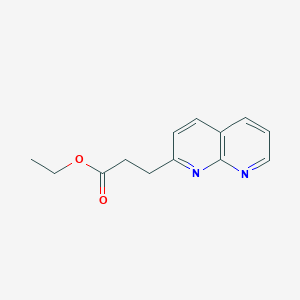

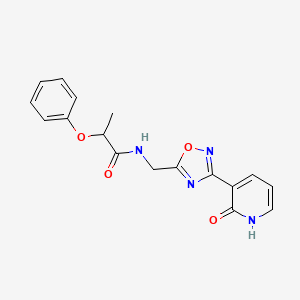

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

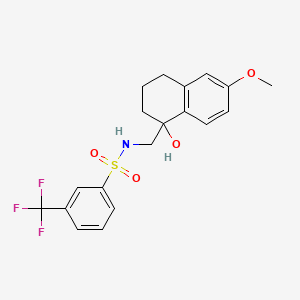

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is an organic compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . The compound is a pale-yellow to yellow-brown solid at room temperature .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes Ethyl 3-(1,8-naphthyridin-2-yl)propanoate, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The InChI code for Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is 1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 230.27 and a molecular formula of C13H14N2O2 . The compound should be stored at room temperature .Applications De Recherche Scientifique

Ligand Component in Metal Complexes

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate has been found to be valuable in the field of coordination chemistry. It promotes lower energy electronic absorption in metal complexes, making it a useful ligand component. Additionally, it provides a tether for anchoring the ligand to semiconductor surfaces. This was explored through the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety (Zong, Zhou, & Thummel, 2008).

Antibacterial Activity

Several derivatives of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate have been synthesized and evaluated for their antibacterial activity. For instance, the synthesis of 1,8-Naphthyridinyl-4-thiazolidinones and their screening against both gram-positive and gram-negative bacteria highlighted its potential in developing new antibacterial agents (Mogilaiah, Rao, & Sudhakar, 2001).

C−C Bond Forming Reactions

This compound has been used in C−C bond-forming reactions. An example is the aldol-like addition mediated by a [Ru2(CO)4]2+ core, which led to the formation of various coupled compounds, demonstrating its utility in synthetic organic chemistry (Patra & Bera, 2007).

Synthesis of Heterocyclic Systems

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate plays a significant role in the synthesis of heterocyclic systems. For example, it has been used in the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates, showcasing its versatility in the creation of complex molecular structures (Pirnat, Meden, Svete, & Stanovnik, 2010).

Synthesis of Naphthyridines Derivatives

The synthesis of new 1,8-Naphthyridinyl-1,3,4-oxadiazoles and other related compounds using Ethyl 3-(1,8-naphthyridin-2-yl)propanoate has been documented. These synthesized compounds have shown promising antibacterial activity, contributing to the field of medicinal chemistry (Mogilaiah, Srinivas, & Sudhakar, 2004).

Novel Antimicrobial Agents

Research has been conducted on synthesizing novel 1,8-Naphthyridine derivatives as potential antimicrobial agents. These efforts indicate the compound's potential in the development of new drugs with antimicrobial properties (Karabasanagouda & Adhikari, 2006).

Safety And Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

Propriétés

IUPAC Name |

ethyl 3-(1,8-naphthyridin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYIYZSPMNLUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(C=CC=N2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-pyrimidin-5-ylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2596360.png)

![1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2596362.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596371.png)

![Ethyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)